1-(2,3-Dimethylindol-1-yl)-2-(4-methylpiperidin-1-yl)ethanone;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dimethylindol-1-yl)-2-(4-methylpiperidin-1-yl)ethanone;hydrochloride is a synthetic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethylindol-1-yl)-2-(4-methylpiperidin-1-yl)ethanone;hydrochloride typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Substitution Reactions: The 2,3-dimethyl groups can be introduced through Friedel-Crafts alkylation using appropriate alkyl halides and a Lewis acid catalyst.
Piperidine Ring Formation: The piperidine ring can be synthesized through the reductive amination of 4-methylpiperidine with an appropriate aldehyde or ketone.
Coupling Reaction: The indole and piperidine moieties can be coupled through a nucleophilic substitution reaction, often using a base such as sodium hydride.
Hydrochloride Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and process automation.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethylindol-1-yl)-2-(4-methylpiperidin-1-yl)ethanone;hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-diones using oxidizing agents such as potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methyl groups on the indole ring can undergo electrophilic substitution reactions with halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, dichloromethane, and water.
Reduction: Sodium borohydride, methanol, and water.
Substitution: Halogens (e.g., bromine), nitro compounds, and Lewis acids.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethylindol-1-yl)-2-(4-methylpiperidin-1-yl)ethanone;hydrochloride would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs and affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-Dimethylindol-1-yl)-2-(4-methylpiperidin-1-yl)ethanone
- 1-(2,3-Dimethylindol-1-yl)-2-(4-methylpiperidin-1-yl)ethanol
- 1-(2,3-Dimethylindol-1-yl)-2-(4-methylpiperidin-1-yl)ethane
Uniqueness
1-(2,3-Dimethylindol-1-yl)-2-(4-methylpiperidin-1-yl)ethanone;hydrochloride is unique due to its specific substitution pattern on the indole ring and the presence of the piperidine moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-(2,3-dimethylindol-1-yl)-2-(4-methylpiperidin-1-yl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O.ClH/c1-13-8-10-19(11-9-13)12-18(21)20-15(3)14(2)16-6-4-5-7-17(16)20;/h4-7,13H,8-12H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVFQNLBFHFKFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)N2C(=C(C3=CC=CC=C32)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.